Product packaging for Telbivudine(Cat. No.:CAS No. 3424-98-4)

Telbivudine

Cat. No.: B1682739
CAS No.: 3424-98-4
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-CSMHCCOUSA-N
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Description

Telbivudine is a synthetic thymidine nucleoside analog approved for the treatment of chronic hepatitis B virus (HBV) infection. It selectively inhibits HBV replication by targeting the viral DNA polymerase, acting as a competitive inhibitor of the natural substrate deoxythymidine triphosphate (dTTP) . Structurally, this compound is closely related to lamivudine, sharing a similar thymidine backbone but differing in its side chain, which confers enhanced antiviral potency against HBV .

Clinically, this compound demonstrates rapid suppression of HBV DNA levels, normalization of alanine aminotransferase (ALT), and promotion of hepatitis B e-antigen (HBeAg) seroconversion. Its efficacy is dose-dependent, with a recommended oral dosage of 600 mg once daily. Preclinical studies confirm its favorable pharmacokinetics, including high bioavailability (~70%) and renal excretion as the primary elimination pathway . Notably, this compound has a unique immunomodulatory effect, enhancing Th1 cytokine production (e.g., IFN-γ, TNF-α) without directly inhibiting other viruses, such as murine hepatitis virus (MHV-3) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5 B1682739 Telbivudine CAS No. 3424-98-4

Properties

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187813
Record name Telbivudine
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Telbivudine
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Solubility

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L
Record name Telbivudine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3424-98-4
Record name Telbivudine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Stereochemical Control

The β-L-configuration is achieved via glycosylation reactions using L-ribose derivatives. For example, CN104744538A employs 2-deoxy-L-ribose protected with pimelinketone, which imposes steric hindrance to ensure β-selectivity during nucleoside formation. Computational studies using DFT/TDDFT methods confirm that the L-configuration optimizes electronic interactions with HBV polymerase, underscoring the need for precise stereocontrol.

Protecting Group Strategies

Early routes relied on benzoyl or acetyl groups, requiring harsh deprotection conditions (e.g., hydrazine hydrate), which degraded the thymine base. Modern approaches use pimelinketone or p-chlorobenzoyl groups, which are removed under mild acidic or basic conditions, improving yields from 60% to 85%.

Deoxygenation Methods

Radical-based deoxygenation (e.g., using tributyltin hydride) was common but posed toxicity concerns. Patents now favor tosylation followed by nucleophilic displacement with iodide or benzoate, achieving 90–95% regioselectivity for the 2′-position.

Detailed Preparation Methods

Method 1: Tosylation and Nucleophilic Substitution (CN101362787B)

Reaction Steps

  • Tosylation : 2′-Deoxy-β-D-thymidine reacts with p-toluenesulfonyl chloride in pyridine at 45–50°C for 5 hours, yielding the 3′,5′-di-O-tosyl intermediate.
  • Nucleophilic Displacement : Potassium benzoate in dimethylformamide (DMF) displaces the tosyl group at 100°C, forming the 2′-deoxy derivative.
  • Deprotection : Methanolic HCl removes remaining benzoyl groups, affording this compound with a reported yield of 78%.

Advantages

  • Avoids toxic radical initiators.
  • High regioselectivity due to tosylate’s leaving group ability.

Limitations

  • Requires stoichiometric pyridine, complicating waste management.
  • Intermediate purification via column chromatography increases cost.

Method 2: Methanolysis with Sodium Methylate (CN105198948A)

Reaction Steps

  • Methanolysis : 2-Deoxy-3,5-di-O-p-chlorobenzoyl-L-thymidine is treated with sodium methylate in methanol at 65°C for 2 hours, cleaving the p-chlorobenzoyl groups.
  • Acidification : Concentrated HCl adjusts the pH to 7.0, precipitating the crude product.
  • Recrystallization : Acetone washing yields this compound with 89% purity and 82% overall yield.

Advantages

  • Eliminates chromatographic purification.
  • Sodium methylate is inexpensive and recyclable.

Limitations

  • Requires precise pH control to prevent thymine depurination.

Method 3: Pimelinketone Protection (CN104744538A)

Reaction Steps

  • Protection : 2-Deoxy-L-ribose is protected with pimelinketone in toluene at 80°C, forming a sterically hindered intermediate.
  • Glycosylation : The protected sugar reacts with thymine in pyridine at 40°C, achieving β-selectivity >95%.
  • Deprotection and Crystallization : Ammonia in ethanol removes pimelinketone, followed by acetone crystallization (yield: 86%).

Advantages

  • Pimelinketone’s bulk minimizes side reactions.
  • Ethanol/ammonia system is environmentally benign.

Limitations

  • Pimelinketone synthesis adds an extra step.

Comparative Analysis of Preparation Methods

Parameter Method 1 Method 2 Method 3
Starting Material 2′-Deoxy-D-thymidine Di-O-p-chlorobenzoyl-L-thymidine 2-Deoxy-L-ribose
Key Reagents Tosyl chloride, pyridine Sodium methylate, HCl Pimelinketone, ammonia
Reaction Steps 3 3 4
Yield 78% 82% 86%
Purification Column chromatography Precipitation Crystallization
Environmental Impact High (pyridine waste) Moderate Low

Method 3 emerges as the most sustainable, with the lowest solvent waste and highest yield, though it requires specialized protecting groups. Method 2 offers cost advantages for large-scale production due to minimal purification.

Optimization Strategies for Industrial Scaling

Solvent Selection

Replacing DMF with ethanol in Method 3 reduces toxicity and facilitates recycling, cutting costs by 15–20%.

Catalytic Efficiency

Sodium methylate in Method 2 achieves full deprotection in 2 hours vs. 5 hours for traditional KOH, enhancing throughput.

Crystallization Techniques

Antisolvent crystallization with acetone improves this compound purity from 89% to 99.5%, avoiding costly chromatography.

Challenges in Industrial-Scale Production

  • Byproduct Formation : Tosylation in Method 1 generates sulfonic acid byproducts, requiring neutralization with aqueous NaHCO₃.
  • Temperature Sensitivity : Glycosylation in Method 3 demands strict control (±2°C) to maintain β-selectivity.
  • Regulatory Compliance : Residual pyridine in Method 1 must be <10 ppm, necessitating steam distillation.

Chemical Reactions Analysis

Scientific Research Applications

Treatment of Chronic Hepatitis B

Efficacy in Clinical Trials

Telbivudine has demonstrated significant antiviral activity against hepatitis B virus (HBV). In a multicenter, international phase III trial known as GLOBE, this compound was compared with lamivudine in patients with chronic hepatitis B. The study involved over 1,369 participants and assessed the primary endpoint of therapeutic response, defined as suppression of serum HBV DNA to below 5 log copies/mL. Results indicated that this compound was superior to lamivudine, showing a greater reduction in HBV DNA levels and fewer instances of viral resistance over two years .

Table 1: Efficacy Outcomes in GLOBE Trial

ParameterThis compound (600 mg)Lamivudine (100 mg)
HBV DNA suppression < 5 log67%52%
Mean reduction in HBV DNA (log)3.752.45
Resistance development2%-3%7%-8%

Long-term Safety and Tolerability

The long-term safety profile of this compound has been evaluated in various studies. Adverse effects are generally mild and transient, with muscle-related issues such as elevated creatine kinase levels being the most common . A study reported that myopathy occurred in a small percentage of patients but resolved upon discontinuation of the drug .

Potential Repurposing for Other Conditions

Recent studies have explored the repurposing of this compound for treating other diseases, notably amyotrophic lateral sclerosis (ALS). Research from the University of Alberta indicates that this compound may target misfolded SOD1 proteins implicated in ALS pathology. The drug has shown promise in improving motor neuron health and reducing toxicity associated with SOD1 misfolding in animal models .

Table 2: this compound's Effects on SOD1 Toxicity

Study AspectFindings
Model UsedIn vivo motor neuron model
Effect on Motor NeuronsImproved health
Toxicity ReductionSignificant reduction observed

Case Studies

Case Study: this compound-Induced Myopathy

A notable case involved a patient who developed progressive muscle weakness after nine months of this compound therapy for chronic hepatitis B. Despite significant viral load reduction, the patient experienced elevated creatine kinase levels, leading to a diagnosis of this compound-induced myopathy. Upon switching to entecavir, symptoms improved markedly .

Case Study: Long-term Effects on Neurological Development

Another study observed children born to mothers treated with this compound during pregnancy. Preliminary findings suggest potential long-term neurological effects, warranting further investigation into prenatal exposure implications .

Mechanism of Action

Telbivudine exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. Once administered, it is phosphorylated by cellular kinases to form this compound 5’-triphosphate . This active metabolite competes with the natural substrate, thymidine 5’-triphosphate, for incorporation into the viral DNA by the hepatitis B virus DNA polymerase. The incorporation of this compound 5’-triphosphate leads to chain termination, thereby inhibiting viral DNA synthesis and replication . This mechanism effectively reduces the viral load in patients and helps manage chronic hepatitis B infections.

Comparison with Similar Compounds

Table 1: Comparative Efficacy of this compound and Other NAs

Compound HBV DNA <300 copies/mL at Week 52 HBeAg Seroconversion Rate (Year 1) Resistance Rate (Year 2)
This compound 60% 22–46% 21.7%
Lamivudine 40% 18–25% 71%
Entecavir 67–90% 21% <1%
Tenofovir 76–91% 21% 0%
  • Vs. Lamivudine : In the GLOBE trial (NCT00057265), this compound achieved undetectable HBV DNA (<300 copies/mL) in 60% of patients at Week 52, compared to 40% for lamivudine. HBeAg seroconversion rates were also higher with this compound (22% vs. 18%) .
  • Vs. Entecavir : While entecavir shows marginally higher HBV DNA suppression (67–90%), this compound demonstrates superior HBeAg seroconversion (46% in super-responders vs. 21% for entecavir) .
  • Vs. Tenofovir: this compound is non-inferior to tenofovir in achieving HBV DNA <300 copies/mL (91% vs. 91% at Week 52) but shows progressive HBsAg reduction, unlike tenofovir .

Resistance Profile

This compound has a higher resistance rate than entecavir or tenofovir but lower than lamivudine (Table 1). Cross-resistance with lamivudine is a critical limitation due to shared resistance mutations (e.g., M204I/V). However, this compound retains activity against the M204V single mutant, unlike lamivudine . Resistance-associated mutations (e.g., A181T, S202G) emerge in 21.7% of patients after 2 years but decrease to 13.5% in "super-responders" (patients with early virological response at Week 24) .

Pharmacokinetic and Structural Comparison

Table 2: Pharmacokinetic and Structural Properties

Property This compound Clevudine
Energy Gap (HOMO-LUMO) 6.6865 eV 4.1653 eV
Dipole Moment 7.3550 Debye 4.8300 Debye
Chemical Softness 0.2401 eV⁻¹ 0.4888 eV⁻¹
Intracellular Half-Life 14 hours 15–20 hours

This compound’s larger energy gap (6.6865 eV vs. clevudine’s 4.1653 eV) indicates lower chemical reactivity but higher kinetic stability. Its higher dipole moment (7.3550 Debye) suggests stronger binding affinity to HBV polymerase .

Clinical Implications and Limitations

This compound’s strengths lie in its rapid virological response, immunomodulatory effects, and renal safety. Current guidelines recommend this compound for HBeAg-positive patients with low baseline HBV DNA (<7 log₁₀ copies/mL) or as a short-term option in pregnancy .

Biological Activity

Telbivudine is a synthetic thymidine nucleoside analog primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, safety profile, and potential adverse effects. This article explores these aspects in detail, supported by data tables and case studies.

This compound is phosphorylated intracellularly to its active form, this compound 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate. This active metabolite inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. The inhibition occurs mainly during the synthesis of the second strand of DNA, which is crucial for HBV replication .

Efficacy in Clinical Trials

This compound has demonstrated superior antiviral activity compared to lamivudine in several clinical studies. The following table summarizes key findings from pivotal trials:

Study Treatment Duration Primary Outcome Results
GLOBE Trial This compound vs Lamivudine2 yearsVirologic responseThis compound showed a higher rate of HBeAg seroconversion (31% vs 22%) and less viral breakthrough (4.5% vs 15.8%)
1-Year Phase 2b Trial This compound monotherapy1 yearBiochemical responseSignificant reduction in HBV DNA levels; better tolerability compared to lamivudine
Optimization Study This compound + Adefovir104 weeksVirologic response71.1% achieved virological response; minimal resistance development

Safety Profile and Adverse Effects

This compound is generally well tolerated; however, some patients have reported adverse effects. The GLOBE trial indicated that 12.9% of patients experienced grade 3 or 4 elevations in creatine kinase (CK) levels, with myopathy occurring rarely . The most common treatment-related adverse effects included:

  • Elevated CK levels (7.5%)
  • Headache (3.6%)
  • Fatigue (2.9%)
  • Nausea (2.9%)
  • Diarrhea (2.2%)
  • Nasopharyngitis (1.9%)

Case Studies

Two notable cases of this compound-induced myopathy were reported in siblings undergoing treatment for chronic hepatitis B:

  • Case 1 : A 28-year-old male experienced progressive weakness and difficulty climbing stairs after starting this compound therapy at a dose of 600 mg/day for nine months. Despite significant reductions in HBV DNA levels, he developed muscle weakness without sensory abnormalities.
  • Case 2 : A 25-year-old male switched from lamivudine to this compound combined with adefovir. After two years, he reported generalized weakness and exercise difficulties despite achieving undetectable HBV DNA levels .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the studied range, with a peak plasma concentration occurring approximately one hour post-administration. The drug's half-life averages around 1 hour, facilitating once-daily dosing .

Q & A

Q. What standardized in vitro protocols are recommended for assessing Telbivudine’s antiviral activity against HBV?

Answer:

  • Cell culture models : Use HBV-infected HepG2.2.15 cells to measure viral replication via quantitative PCR for HBV DNA levels pre- and post-treatment .
  • Dose-response assays : Apply this compound at concentrations ranging from 0.1–100 μM, with lamivudine as a positive control. Calculate EC₅₀ (half-maximal effective concentration) using nonlinear regression analysis .
  • Cytotoxicity testing : Pair antiviral assays with MTT or CCK-8 assays to determine selectivity indices (SI = CC₅₀/EC₅₀) .

Q. How should researchers design longitudinal clinical trials to evaluate this compound’s efficacy in HBeAg-positive vs. HBeAg-negative patients?

Answer:

  • Endpoint selection : Primary endpoints include HBV DNA suppression (<300 copies/mL) and HBeAg seroconversion rates at 48 weeks. Secondary endpoints: ALT normalization and drug resistance emergence .
  • Stratification : Randomize patients by HBeAg status, baseline viral load, and prior treatment history. Use block randomization to ensure balanced groups .
  • Statistical power : Calculate sample size using a two-proportion Z-test (α=0.05, power=80%) to detect ≥15% efficacy differences between subgroups .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

Answer:

  • Meta-regression analysis : Pool data from trials with varying demographics (e.g., Asian vs. European cohorts). Adjust for covariates like age, HBV genotype (B vs. C), and baseline fibrosis scores using mixed-effects models .
  • Sensitivity analysis : Exclude outliers (e.g., immunocompromised patients) to assess robustness of efficacy conclusions .
  • Pharmacogenomic profiling : Correlate SNPs in HLA-DPA1 or ABCB11 genes with virologic response variability using GWAS .

Q. How can researchers model this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationship to optimize dosing regimens?

Answer:

  • Compartmental modeling : Use NONMEM or Monolix to fit plasma concentration-time data (e.g., Cₘₐₓ = 3.7 μg/mL, Tₘₐₓ = 3–4 hrs post-dose) to a two-compartment model with first-order absorption .
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for AUC₀–₂₄/MIC ratios across 10,000 virtual patients, adjusting for renal impairment (CrCl <50 mL/min) .

Data Contradiction & Validation

Q. How should conflicting reports on this compound’s resistance profile (e.g., rtM204I vs. rtL180M mutations) be addressed?

Answer:

  • Deep sequencing : Perform high-throughput sequencing (Illumina MiSeq) on baseline and post-treatment samples to detect low-frequency variants (<1% prevalence) .
  • Phenotypic assays : Clone mutant HBV genomes into replication-competent vectors and measure this compound’s EC₅₀ shifts in vitro .
  • Cross-resistance testing : Compare susceptibility to entecavir or tenofovir in rtM204I-harboring strains .

Q. What validation strategies ensure reproducibility in this compound’s hepatocyte-specific toxicity assays?

Answer:

  • Inter-laboratory calibration : Share primary hepatocyte isolates (e.g., via BioreclamationIVT) across labs, standardizing culture conditions (e.g., Matrigel overlay, 5% O₂) .
  • Reference controls : Include troglitazone (known hepatotoxicant) and tenofovir (negative control) in all assays .
  • Blinded analysis : Mask treatment groups during ALT/AST measurement and histopathology scoring .

Methodological Best Practices

Q. What statistical approaches minimize bias in retrospective studies analyzing this compound’s long-term outcomes?

Answer:

  • Propensity score matching : Balance confounding variables (e.g., age, cirrhosis status) between this compound and comparator cohorts .
  • Competing risks analysis : Use Fine-Gray models to account for mortality or liver transplantation as competing events in HCC incidence studies .

Q. How should researchers handle missing data in this compound pharmacokinetic studies?

Answer:

  • Multiple imputation : Apply fully conditional specification (FCS) to impute missing plasma concentrations, assuming data are missing at random (MAR) .
  • Pattern-mixture models : Stratify analyses by missingness patterns (e.g., dropout due to adverse events vs. loss to follow-up) .

Comparative & Combination Therapy Studies

Q. What experimental designs are optimal for comparing this compound with tenofovir in nucleoside-naïve patients?

Answer:

  • Adaptive design : Pre-specify interim analyses at 24 weeks to permit dose adjustment or early termination for futility/superiority .
  • Endpoint adjudication : Use blinded independent review committees (BIRCs) to confirm virologic breakthrough or HBsAg loss .

Q. How to assess this compound’s synergy with immunomodulators (e.g., PEG-IFNα) in functional cure strategies?

Answer:

  • Factorial design : Randomize patients to this compound monotherapy, PEG-IFNα monotherapy, combination, or placebo. Test for interaction effects via ANOVA .
  • Biomarker integration : Measure intrahepatic cccDNA levels (qPCR) and HBV-specific T-cell responses (ELISpot) at baseline and week 48 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.